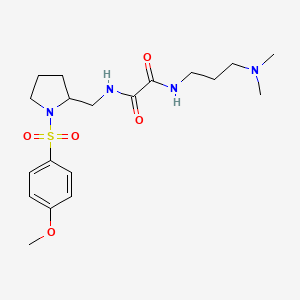
N-(2-methoxyphenyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-methoxyphenyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide is a chemical entity that appears to be a derivative of thiophene sulfonamide with a pyrazole and methoxyphenyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound with a similar thiophene and methoxyphenyl structure, utilizes the Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. Subsequent treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde yields novel Schiff bases . Although the exact synthesis of this compound is not described, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds is confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques would likely be applicable in analyzing the molecular structure of this compound, providing insights into its chemical environment and confirming the presence of functional groups and substituents.
Chemical Reactions Analysis
The polarographic studies of a related compound, 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole, show that it undergoes reduction in three irreversible, diffusion-controlled waves. The reduction behavior changes with the protonation state of the molecule, suggesting that this compound might also exhibit complex electrochemical behavior depending on its protonation state .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, the polarographic study indicates that the reduction of the related compound is pH-dependent, which implies that the solubility and stability of this compound may also be influenced by pH . Additionally, the antimicrobial activity screening of Schiff base derivatives suggests that the compound might also possess biological activity, which could be explored in further studies .
Scientific Research Applications
Enzyme Inhibition
Research has shown that derivatives similar to N-(2-methoxyphenyl)-4-(1-propyl-1H-pyrazol-5-yl)thiophene-2-sulfonamide exhibit significant inhibitory activities against carbonic anhydrase isoenzymes. Compounds with a pyrazoline and sulfonamide pharmacophore structure have demonstrated potent inhibition against human carbonic anhydrase I and II isoenzymes, with inhibition constants in the low nanomolar range, indicating their potential for therapeutic applications targeting these enzymes (Kucukoglu et al., 2016); (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitubercular Activities
Compounds featuring a sulfonamide group coupled with pyrazole derivatives have been explored for their antimicrobial and antitubercular properties. Studies involving docking simulations and biological evaluations indicate these compounds as promising candidates against microbial and tubercular strains. They exhibit significant antibacterial activities against common pathogens like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activities against M. tuberculosis H37Rv, underscoring their potential in addressing infectious diseases (Shingare et al., 2022).
Novel Drug Design and Synthesis
The molecular design involving this compound and its derivatives is gaining attention in the development of novel drugs. These compounds have been synthesized and tested for various biological activities, showing potential as anticancer, antimicrobial, and enzyme inhibitory agents. Their structural properties allow for the targeting of specific biological pathways, making them valuable in the synthesis of drugs with specific actions (Puthran et al., 2019).
properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S/c22-14-3-6-19-16(11-14)24(15-4-5-17-18(12-15)29-10-9-28-17)13-20(30(19,26)27)21(25)23-7-1-2-8-23/h3-6,11-13H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAQXWWSYBWPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

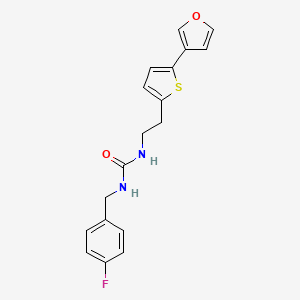
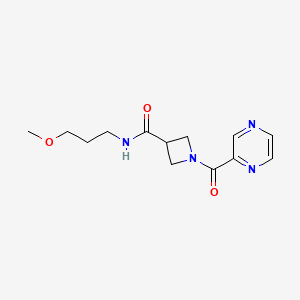
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)
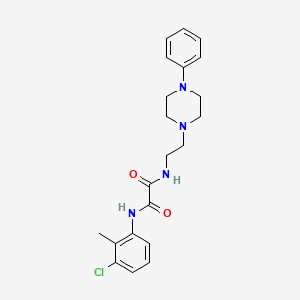

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)
![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2509709.png)


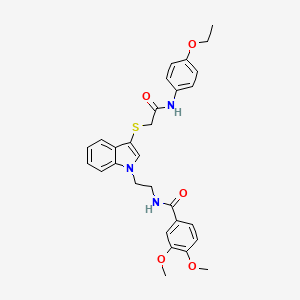
![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
